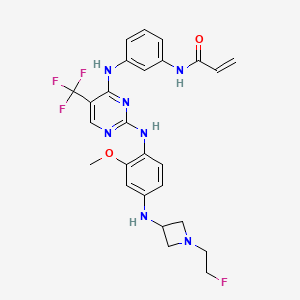
CNX-2006
Vue d'ensemble
Description
CNX-2006 est un inhibiteur nouveau et irréversible du récepteur du facteur de croissance épidermique (EGFR). Il est spécifiquement conçu pour cibler et inhiber la mutation T790M de l'EGFR, qui est une cause fréquente de résistance aux inhibiteurs de tyrosine kinase de première génération chez les patients atteints de cancer du poumon non à petites cellules (CPNPC) . This compound est un prototype de CO-1686, qui est actuellement en essais cliniques pour le traitement du cancer du poumon à mutation EGFR .
Applications De Recherche Scientifique
CNX-2006 has significant applications in scientific research, particularly in the fields of oncology and molecular biology. It is used to study the mechanisms of drug resistance in EGFR-mutant lung cancer and to develop new therapeutic strategies. The compound’s ability to selectively inhibit the T790M mutation makes it a valuable tool for investigating the role of EGFR in cancer progression and for testing the efficacy of combination therapies . Additionally, this compound is used in preclinical models to evaluate its potential as a treatment for other cancers with similar mutations .
Mécanisme D'action
Target of Action
The primary target of CNX-2006 is the Epidermal Growth Factor Receptor (EGFR) . More specifically, it targets the EGFR T790M mutation . EGFR is a cell-surface receptor that plays a crucial role in cell proliferation and tumor invasion .
Mode of Action
This compound is an irreversible inhibitor of the EGFR T790M mutation . It selectively inhibits this mutation with an IC50 value of less than 20 nM . The compound exhibits very weak inhibition of wild-type EGFR .
Biochemical Pathways
The EGFR pathway is a critical signaling pathway in cells. When EGFR is activated, it triggers a cascade of events leading to cell proliferation. By inhibiting the EGFR T790M mutation, this compound disrupts this pathway, thereby inhibiting the growth of cells harboring this mutation .
Result of Action
This compound has been shown to inhibit EGFR-T790M cells’ growth up to 1000-fold more compared to wild-type EGFR cells . It also significantly reduces the volume of tumor spheres derived from H1975 cells .
Analyse Biochimique
Biochemical Properties
CNX-2006 has been shown to inhibit EGFR-T790M cells growth up to 1000-fold more compared to wild-type EGFR cells . The inhibition of EGFR is observed in cells harbouring the T790M mutation at IC50 values below 20 nM after 1 hour exposure to the drug . This suggests that this compound interacts with the EGFR enzyme, specifically targeting the T790M mutation.
Cellular Effects
In non-small cell lung cancer (NSCLC) models expressing mutant EGFR-T790M, this compound inhibited EGFR signaling This suggests that this compound influences cell function by impacting cell signaling pathways, specifically the EGFR pathway
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with the EGFR enzyme . It is an irreversible inhibitor, suggesting that it forms a covalent bond with the enzyme, leading to permanent inhibition
Temporal Effects in Laboratory Settings
It has been observed that continuous this compound treatment on drug-sensitive EGFR mutant cells leads to resistance more slowly than erlotinib . This suggests that this compound may have long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
Méthodes De Préparation
La synthèse de CNX-2006 implique plusieurs étapes, notamment la préparation de composés intermédiaires et leurs réactions subséquentes dans des conditions spécifiques. Les voies de synthèse exactes et les méthodes de production industrielle sont exclusives et ne sont pas entièrement divulguées dans la littérature publique.
Analyse Des Réactions Chimiques
CNX-2006 subit diverses réactions chimiques, en se concentrant principalement sur son interaction avec la mutation T790M de l'EGFR. Le composé forme une liaison covalente avec le résidu cystéine du site de liaison à l'ATP de l'EGFR muté, conduisant à une inhibition irréversible. Les réactifs couramment utilisés dans ces réactions comprennent des solvants comme le diméthylsulfoxyde (DMSO) et des tampons pour maintenir le pH approprié . Le principal produit formé à partir de ces réactions est le complexe EGFR inhibé, qui empêche la signalisation en aval et la prolifération des cellules tumorales .
Applications de la recherche scientifique
This compound a des applications significatives dans la recherche scientifique, en particulier dans les domaines de l'oncologie et de la biologie moléculaire. Il est utilisé pour étudier les mécanismes de résistance aux médicaments dans le cancer du poumon à mutation EGFR et pour développer de nouvelles stratégies thérapeutiques. La capacité du composé à inhiber sélectivement la mutation T790M en fait un outil précieux pour étudier le rôle de l'EGFR dans la progression du cancer et pour tester l'efficacité des thérapies combinées . De plus, this compound est utilisé dans des modèles précliniques pour évaluer son potentiel en tant que traitement pour d'autres cancers présentant des mutations similaires .
Mécanisme d'action
Le mécanisme d'action de this compound implique sa liaison sélective et irréversible à la forme mutante T790M de l'EGFR. En formant une liaison covalente avec le résidu cystéine du site de liaison à l'ATP, this compound inhibe efficacement l'activité kinase du récepteur mutant. Cette inhibition empêche l'activation des voies de signalisation en aval, telles que la voie RAS/MEK/ERK, qui sont essentielles à la survie et à la prolifération des cellules tumorales . La sélectivité du composé pour la mutation T790M par rapport au récepteur de type sauvage minimise les effets hors cible et améliore son potentiel thérapeutique .
Comparaison Avec Des Composés Similaires
CNX-2006 est unique en raison de sa grande sélectivité et de son inhibition irréversible de l'EGFR mutant T790M. Des composés similaires comprennent d'autres inhibiteurs de tyrosine kinase de deuxième génération comme l'afatinib, le dacomitinib et le nératinib, qui ciblent également les mutations de l'EGFR, mais avec des degrés variables d'efficacité et de sélectivité . Contrairement à ces inhibiteurs, this compound a une activité minimale contre le récepteur de type sauvage, ce qui réduit la probabilité d'effets indésirables et permet des doses plus élevées . Cette propriété distincte fait de this compound un candidat prometteur pour surmonter la résistance dans le cancer du poumon à mutation EGFR .
Propriétés
IUPAC Name |
N-[3-[[2-[4-[[1-(2-fluoroethyl)azetidin-3-yl]amino]-2-methoxyanilino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]phenyl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27F4N7O2/c1-3-23(38)33-16-5-4-6-17(11-16)34-24-20(26(28,29)30)13-31-25(36-24)35-21-8-7-18(12-22(21)39-2)32-19-14-37(15-19)10-9-27/h3-8,11-13,19,32H,1,9-10,14-15H2,2H3,(H,33,38)(H2,31,34,35,36) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFSRTTWIPACGMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC2CN(C2)CCF)NC3=NC=C(C(=N3)NC4=CC(=CC=C4)NC(=O)C=C)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27F4N7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes CNX-2006 a promising drug candidate for EGFR-mutant NSCLC, especially in the context of acquired resistance to first-line TKIs?
A1: this compound is a novel, irreversible EGFR-TKI designed to overcome the acquired resistance commonly seen with first-generation EGFR-TKIs like gefitinib and erlotinib. This resistance often arises from the emergence of the secondary EGFR T790M “gatekeeper” mutation. Unlike earlier TKIs, this compound displays high selectivity for EGFR with the T790M mutation, exhibiting potent activity against both common and uncommon EGFR mutations []. Preclinical studies show it effectively inhibits the growth of NSCLC cells harboring these mutations, both in vitro and in vivo [, , ]. Importantly, this compound demonstrates a reduced ability to select for T790M-mediated resistance compared to earlier-generation TKIs [], making it a promising therapeutic option for NSCLC patients who have developed resistance to first-line therapies.
Q2: Can you elaborate on the mechanisms of acquired resistance observed with this compound and their implications for therapeutic strategies?
A2: While this compound shows promise in overcoming T790M-mediated resistance, studies have identified alternative mechanisms of acquired resistance to this drug. One such mechanism involves the amplification of the MET proto-oncogene, either alongside or independent of the T790M mutation []. This bypass signaling can be addressed through combination therapy with this compound and a MET-TKI. Interestingly, researchers observed a phenomenon termed "oncogene swap," where the amplified EGFR mutant allele (including T790M) is lost, and MET amplification takes over as the primary driver of oncogenesis []. In such instances, MET-TKI alone proved effective in overcoming resistance. Another study highlighted the critical role of NF-κB1 in driving acquired resistance to this compound []. This suggests that inhibiting NF-κB pathway members could be a viable therapeutic strategy for patients who progress after treatment with mutant-selective EGFR-TKIs like this compound.
Q3: What are the next steps in research involving this compound?
A3: While preclinical data on this compound is promising, further research is necessary to fully understand its potential and limitations. This includes:
- Galvani, E., et al. (2013). Abstract 3244: Role of epithelial-mesenchymal transition (EMT) in sensitivity to this compound, a novel mutant-selective EGFR inhibitor which overcomes in vitro T790M-mediated resistance in NSCLC. Cancer Research, 73(8 Supplement), Abstract nr 3244. []
- Ohashi, K., et al. (2013). Abstract 2101A: this compound, a novel irreversible epidermal growth factor receptor (EGFR) inhibitor, selectively inhibits EGFR T790M and fails to induce T790M-mediated resistance in vitro. Cancer Research, 73(8 Supplement), Abstract nr 2101A. []
- Galvani, E., et al. (2015). NF-κB drives acquired resistance to a novel mutant-selective EGFR inhibitor. []
- Sueoka-Aragane, N., et al. (2017). Oncogene swap as a novel mechanism of acquired resistance to epidermal growth factor receptor‐tyrosine kinase inhibitor in lung cancer. Cancer Science, 108(10), 2006-2013. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



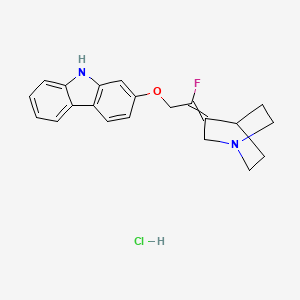



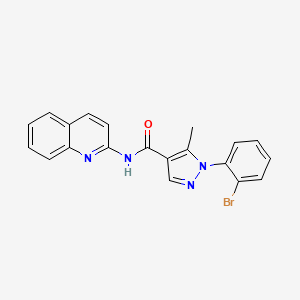

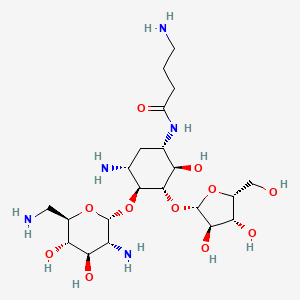
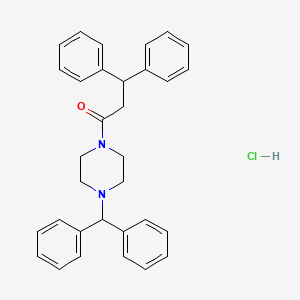
![1-[3-(dimethylamino)propyl]-5-fluoro-1,3-dihydro-3-[(5-methoxy-1H-indol-3-yl)methylene]-2H-Indol-2-one](/img/structure/B611918.png)
